molecular formula C10H9NO4 B1354261 4,6-Dimethoxyindoline-2,3-dione CAS No. 21544-81-0

4,6-Dimethoxyindoline-2,3-dione

Cat. No.: B1354261
CAS No.: 21544-81-0
M. Wt: 207.18 g/mol
InChI Key: FAMGTYWNHVETJC-UHFFFAOYSA-N
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Description

4,6-Dimethoxyindoline-2,3-dione is a heterocyclic organic compound with the molecular formula C({10})H({9})NO(_{4}) It is characterized by the presence of two methoxy groups attached to the indoline ring at positions 4 and 6, and a dione functionality at positions 2 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxyindoline-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dimethoxyaniline with oxalyl chloride, followed by cyclization in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxyindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Indoline-2,3-diol derivatives.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dimethoxyindoline-2,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxyindoline-2,3-dione in biological systems involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or as a modulator of signaling pathways. The exact pathways and targets depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

    Indoline-2,3-dione: Lacks the methoxy groups, leading to different reactivity and applications.

    4-Methoxyindoline-2,3-dione: Contains only one methoxy group, affecting its chemical properties and uses.

    6-Methoxyindoline-2,3-dione: Similar to the above but with the methoxy group at a different position.

Uniqueness: 4,6-Dimethoxyindoline-2,3-dione is unique due to the presence of two methoxy groups, which influence its electronic properties and reactivity. This makes it a versatile compound in synthetic chemistry and enhances its potential in various applications compared to its analogs.

Properties

IUPAC Name

4,6-dimethoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMGTYWNHVETJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468533
Record name 4,6-Dimethoxyindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21544-81-0
Record name 4,6-Dimethoxyindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

12 g (63 mmol) of 3,5-dimethoxyaniline hydrochloride and 20 ml (230 mol) of oxalyl chloride were stirred at 165° C. for 30 min. The excess of oxalyl chloride was distilled (the color of the reaction mixture changed from dark-red to green-yellow). The reaction mixture was cooled and methanol was added. The resulting suspension was heated then filtered, washed with methanol and dried to yield 13 g of 4,6-dimethoxyindole-2,3-dione (100% yield).
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Synthesis routes and methods II

Procedure details

2-Amino-4,6-dimethoxybenzamide can be prepared from 4,6-dimethoxyisatoic anhydride. The 4,6-dimethoxyisatoic anhydride may be prepared by a reaction of 4,6-dimethoxyanthranilic acid with phosgene (U.S. Pat. No. 4,191,840 and Org. Synth. 1947, 27, 45). Alternatively, to prepare 2-amino-4,6-dimethoxybenzamide, 3,5-dimethoxyaniline may be converted to its hydrochloride salt, after which the salt is reacted with oxalyl chloride to give 4,6-dimethoxyisatin. The isatin may then be converted to the target compound via an unstable carboxyl intermediate by reaction with sodium hydroxide and hydrogen peroxide followed by an EDCl/HOBt-mediated coupling to form 2-amino-4,6-dimethoxybenzamide (WO2008/92231).
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Synthesis routes and methods III

Procedure details

2-Amino-4,6-dimethoxybenzamide has been prepared from 4,6-dimethoxyisatoic anhydride. The 4,6-dimethoxyisatoic anhydride was, in turn, prepared by a reaction of 4,6-dimethoxyanthranilic acid with phosgene (U.S. Pat. No. 4,191,840 and Org. Synth. 1947, 27, 45). A different route converts 3,5-dimethoxyaniline to its hydrochloride salt, after which the salt is reacted with oxalyl chloride to give 4,6-dimethoxyisatin. The isatin is converted to the target compound via an unstable carboxyl intermediate by reaction with sodium hydroxide and hydrogen peroxide followed by an EDCI/HOBt-mediated coupling to produce 2-amino-4,6-dimethoxybenzamide (WO 2008/92231).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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